molecular formula C19H22N2O5 B5359681 N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No.: B5359681
M. Wt: 358.4 g/mol
InChI Key: ZUAWONVAWDWLAP-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzamide core, along with a diethoxyphenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide typically involves the reaction of 3,4-diethoxyphenethylamine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: N-[2-(3,4-diethoxyphenyl)ethyl]-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-[2-(3,4-diethoxyphenyl)ethyl]-2-carboxybenzamide.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-diethoxyphenyl)ethyl]-4-phenoxybenzamide: Similar structure but with a phenoxy group instead of a nitro group.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both diethoxyphenyl and nitrobenzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-3-25-17-10-9-14(13-18(17)26-4-2)11-12-20-19(22)15-7-5-6-8-16(15)21(23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAWONVAWDWLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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